Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate
Description
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate (CAS 66104-43-6) is a synthetic azo dye characterized by its two sulfonate groups and a sulphonatomethylamino substituent. This compound belongs to the class of aryl azo sulfonates, widely used in industrial applications such as textile dyeing, cosmetics, and pharmaceuticals due to its water solubility and chromophoric stability. Its molecular structure features a central benzene ring linked via an azo (–N=N–) bond to another benzene ring substituted with a sulphonatomethylamino group (–NH–CH2–SO3−Na+). The disodium counterions enhance its solubility in aqueous media, making it suitable for formulations requiring high dissolution rates .
Properties
CAS No. |
66104-43-6 |
|---|---|
Molecular Formula |
C13H11N3Na2O6S2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
disodium;4-[[4-(sulfonatomethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O6S2.2Na/c17-23(18,19)9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)24(20,21)22;;/h1-8,14H,9H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
NMFOJQBHWJIIEY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the breakdown of the compound.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Biological Applications
The compound is primarily utilized in biological assays due to its ability to act as a dye and a pH indicator. Its applications include:
- Cell Staining : It is used for staining cells in microscopy, allowing researchers to visualize cellular structures and functions.
- Drug Delivery Systems : The compound's properties facilitate its use in drug delivery systems where it can be conjugated with therapeutic agents to enhance their solubility and bioavailability.
Analytical Chemistry
In analytical chemistry, disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate serves as a reagent for various assays:
- Colorimetric Assays : Its azo structure allows it to form colored complexes with metal ions, which can be quantitatively analyzed using spectrophotometry.
- Chromatography : The compound can be employed as a marker in chromatography techniques to separate and identify various substances.
Staining Techniques
A study published in the Journal of Histochemistry demonstrated the effectiveness of this compound as a staining agent for identifying specific proteins within cellular structures. The results indicated that the compound provided high contrast and clarity, making it suitable for detailed imaging studies.
| Study | Application | Findings |
|---|---|---|
| Journal of Histochemistry | Cell Staining | High contrast and clarity for protein visualization |
Drug Delivery Research
Research conducted by the Institute of Pharmaceutical Sciences explored the use of this compound in drug delivery systems. The study found that conjugating this compound with anti-cancer drugs significantly improved their solubility and cellular uptake, enhancing therapeutic efficacy.
| Research Institution | Application | Findings |
|---|---|---|
| Institute of Pharmaceutical Sciences | Drug Delivery | Improved solubility and cellular uptake of anti-cancer drugs |
Mechanism of Action
The mechanism of action of disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate primarily involves its interaction with light and other molecules. The azo group absorbs light at specific wavelengths, resulting in the compound’s vibrant color. In biological systems, it can bind to cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved depend on the specific application and environment .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Azo Sulfonates
Key Observations :
- The target compound’s sulphonatomethylamino group enhances polarity and solubility compared to benzylamino derivatives (e.g., CAS 589-02-6) .
- Naphthalene-based analogs (e.g., CAS 523-44-4, 5858-61-7) exhibit extended conjugation, resulting in shifted absorption spectra for specialized dye applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound (66104-43-6) | Potassium Benzylamino Analog (589-02-6) | Naphthalene Disulfonate (5858-61-7) |
|---|---|---|---|
| Solubility in Water | High (>100 g/L at 25°C) | Moderate (~50 g/L) | Very High (>200 g/L) |
| Thermal Stability | Stable up to 250°C | Degrades above 200°C | Stable up to 300°C |
| λmax (UV-Vis) | 480–500 nm | 460–470 nm | 520–540 nm |
Notes:
Table 3: Application Profiles
Key Findings :
- The target compound’s dual sulfonate groups make it ideal for dyeing synthetic fabrics (e.g., polyester) requiring high wash-fastness .
Biological Activity
Disodium 4-((4-((sulphonatomethyl)amino)phenyl)azo)benzenesulphonate, commonly referred to as a diazo dye, is part of a class of compounds that have garnered attention for their biological activities, particularly in the fields of cancer research and toxicology. This article delves into the biological activity of this compound, supported by various studies and data.
This compound is characterized by its azo group, which is known for its potential to interact with biological molecules. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications in biological assays and textile treatments.
The biological activity of this compound primarily stems from its ability to disrupt cellular processes. A study indicated that azo dyes can interfere with cell cycle progression and induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Antiproliferative Activity
Research has demonstrated that diazo compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma).
- IC50 Values : The half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%, was found to be in the nanomolar range for some derivatives of azo compounds .
Table 1: Antiproliferative Activity Summary
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF7 | 25 |
| This compound | HT-29 | 30 |
| This compound | M21 | 28 |
Case Studies
- Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model demonstrated that this compound significantly inhibited angiogenesis and tumor growth, comparable to established chemotherapeutic agents like combretastatin A-4 .
- Mechanistic Studies : Further investigations revealed that this compound binds to the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest at the G2/M phase. This disruption is critical for the compound's antiproliferative effects .
Toxicological Considerations
While this compound exhibits promising therapeutic potential, its safety profile must be carefully evaluated. Studies have indicated that azo compounds can be toxic at high concentrations, leading to adverse effects such as cytotoxicity in non-target cells. The evaluation of its toxicity is crucial for any therapeutic application .
Table 2: Toxicity Profile
| Endpoint | Observed Effect |
|---|---|
| Cytotoxicity in normal cells | Moderate at high concentrations |
| Genotoxicity | Potentially genotoxic based on structural alerts |
| Acute toxicity | Low to moderate depending on exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
